molecular formula C23H25N5O3 B2416755 3-methoxy-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide CAS No. 1251673-14-9

3-methoxy-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide

Cat. No.: B2416755
CAS No.: 1251673-14-9
M. Wt: 419.485
InChI Key: SNZDNUNIYOEIFB-UHFFFAOYSA-N
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Description

3-methoxy-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide is a synthetic chemical compound notable for its unique molecular structure and potential applications in various scientific domains such as chemistry, biology, medicine, and industry. The compound's structure, featuring a combination of methoxy, benzamide, triazole, and piperidine groups, allows it to engage in diverse chemical reactions and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide generally involves multi-step reactions combining various reagents and intermediates. Key synthetic routes may include:

  • Formation of the Triazole Ring: : The triazole ring can be constructed via Huisgen cycloaddition, where an azide reacts with an alkyne.

  • Coupling with Piperidine: : The resulting triazole can be coupled with piperidine under specific reaction conditions, often utilizing coupling agents like EDCI or DCC.

  • Benzamide Derivation: : Finally, the triazole-piperidine intermediate can be reacted with 3-methoxybenzoyl chloride to form the target benzamide compound, typically in the presence of a base like triethylamine.

Industrial Production Methods

Scaling up the synthesis for industrial production involves optimizing each reaction step to ensure high yield and purity. This includes refining reaction conditions (temperature, solvent, time), using efficient catalysts, and implementing rigorous purification processes such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide can undergo various chemical reactions including:

  • Oxidation: : It may react with oxidizing agents, potentially converting the methoxy or piperidine groups.

  • Reduction: : Reduction of the triazole ring or amide functionalities can be performed using agents like LiAlH4.

  • Substitution: : Nucleophilic or electrophilic substitution reactions may occur on the aromatic rings or the triazole moiety.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, chromium trioxide.

  • Reducing Agents: : Lithium aluminum hydride, sodium borohydride.

  • Substitution Reagents: : Halides, Grignard reagents.

Major Products Formed

  • Oxidation Products: : Carboxylic acids, ketones.

  • Reduction Products: : Alcohols, amines.

  • Substitution Products: : Varied depending on the substituents involved.

Scientific Research Applications

3-methoxy-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide has been explored in various fields:

  • Chemistry: : As a building block for synthesizing more complex molecules.

  • Biology: : Studied for its potential bioactivity and interactions with biological molecules.

  • Medicine: : Investigated for its pharmacological properties, potentially as a therapeutic agent.

  • Industry: : Used in material science for developing new materials with specific properties.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets:

  • Molecular Targets: : It may interact with enzymes, receptors, or nucleic acids, modulating their function.

  • Pathways Involved: : The compound could influence signaling pathways, metabolic processes, or cellular responses.

Comparison with Similar Compounds

Compared to other compounds with similar structures:

  • Uniqueness: : The specific combination of methoxy, triazole, and benzamide groups confers unique chemical and biological properties.

  • Similar Compounds

    • 3-methoxybenzamide derivatives.

    • Triazole-containing piperidine compounds.

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Properties

IUPAC Name

3-methoxy-N-[1-[1-(4-methylphenyl)triazole-4-carbonyl]piperidin-4-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O3/c1-16-6-8-19(9-7-16)28-15-21(25-26-28)23(30)27-12-10-18(11-13-27)24-22(29)17-4-3-5-20(14-17)31-2/h3-9,14-15,18H,10-13H2,1-2H3,(H,24,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNZDNUNIYOEIFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=C(N=N2)C(=O)N3CCC(CC3)NC(=O)C4=CC(=CC=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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